2-Fluoro-1-isocyanato-4-methylbenzene
Overview
Description
2-Fluoro-1-isocyanato-4-methylbenzene, also known as 3-Fluoro-4-methylphenyl isocyanate, is an organic building block containing an isocyanate group . It is used as a reagent in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-1-isocyanato-4-methylbenzene is C8H6FNO. It has a molecular weight of 151.14 . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
2-Fluoro-1-isocyanato-4-methylbenzene has a density of 1.1±0.1 g/cm3 and a boiling point of 206.0±33.0 °C at 760 mmHg . The exact melting point is not specified .Scientific Research Applications
Synthesis and Antitumor Activity
2-Fluoro-1-isocyanato-4-methylbenzene, as a derivative of fluoro-isocyanato-methylbenzene, has been used in the synthesis of compounds with potential antitumor activities. For instance, a compound was synthesized by condensation of a related fluoro-isocyanato-methylbenzene with 4-morpholino-1H-indazol-3-amine, showing the ability to inhibit the proliferation of some cancer cell lines (Hao et al., 2017).
Chemical Synthesis and Structural Analysis
The compound has been involved in various chemical synthesis processes, leading to the creation of new molecules. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from a related compound, showcasing the versatility of fluoro-methylbenzenes in chemical synthesis. The structure and properties of the new compounds were characterized using different analytical techniques, demonstrating the role of such compounds in advancing chemical research (Sweeney et al., 2018).
Investigation of Vaporization Enthalpies
In the realm of physical chemistry, fluoro-methylbenzenes, including derivatives of 2-Fluoro-1-isocyanato-4-methylbenzene, have been used to study vaporization enthalpies. Such studies are crucial for understanding the thermodynamic properties and phase behavior of these compounds, contributing to the broader knowledge in the field of thermodynamics and material science (Verevkin et al., 2014).
Catalysis and Organic Synthesis
The compound and its derivatives have been used as intermediates in catalysis and organic synthesis, highlighting their significance in the synthesis of complex organic molecules. For example, fluoro-methylbenzenes have been involved in nucleophilic substitution reactions, facilitating the synthesis of polysubstituted benzophenones (Suzuki et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-1-isocyanato-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXNVBHGNMZDND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-isocyanato-4-methylbenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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